molecular formula C21H19NO4S B11117787 Methyl 2-benzamido-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate

Methyl 2-benzamido-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate

Cat. No.: B11117787
M. Wt: 381.4 g/mol
InChI Key: ORYFFKRLNCKSBK-UHFFFAOYSA-N
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Description

Methyl 2-benzamido-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-benzamido-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and a sulfur source.

    Introduction of Substituents: The benzamido and methoxyphenyl groups are introduced through nucleophilic substitution reactions.

    Esterification: The carboxylate group is introduced via esterification, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzamido-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Methyl 2-benzamido-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-benzamido-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of proteins, disrupting normal biological processes and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C21H19NO4S

Molecular Weight

381.4 g/mol

IUPAC Name

methyl 2-benzamido-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C21H19NO4S/c1-13-17(14-9-11-16(25-2)12-10-14)18(21(24)26-3)20(27-13)22-19(23)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,22,23)

InChI Key

ORYFFKRLNCKSBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2=CC=CC=C2)C(=O)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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